molecular formula C15H12O8S B14236186 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one; sulfuric acid CAS No. 288607-13-6

7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one; sulfuric acid

Cat. No.: B14236186
CAS No.: 288607-13-6
M. Wt: 352.3 g/mol
InChI Key: QPFZRXVFQKUTOR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, commonly known as daidzein, is a naturally occurring isoflavone predominantly found in soybeans and legumes such as Pueraria mirifica . Structurally, it features a hydroxyl group at position 7 of the chromen-4-one core and a 4-hydroxyphenyl substituent at position 3 (Figure 1). Daidzein is recognized for its antioxidant, neuroprotective, and cardioprotective properties . It is a precursor to equol, a metabolite with enhanced estrogenic activity, and has been studied for its role in cancer chemoprevention and metabolic regulation .

The compound is synthesized via Friedel-Crafts acylation and cyclization reactions, as demonstrated in the preparation of 4'-methoxy daidzein derivatives .

Properties

CAS No.

288607-13-6

Molecular Formula

C15H12O8S

Molecular Weight

352.3 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid

InChI

InChI=1S/C15H10O4.H2O4S/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18;1-5(2,3)4/h1-8,16-17H;(H2,1,2,3,4)

InChI Key

QPFZRXVFQKUTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

The traditional synthesis involves cyclodehydration of 1-(2-hydroxyaryl)-3-arylpropane-1,3-diones under acidic conditions. Concentrated sulfuric acid protonates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the phenolic hydroxyl group to form the chromone ring. For 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, the precursor 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione undergoes cyclization at 50–60°C for 2–4 hours.

Optimization and Limitations

Yields typically range from 60% to 75%, with side products arising from over-sulfonation or dehydration. A study using excess sulfuric acid (5 equiv.) at 60°C for 3 hours achieved a 68% yield, but the method requires careful temperature control to prevent charring. Post-reaction neutralization with aqueous sodium bicarbonate and purification via recrystallization (ethanol/water) are critical to isolate the product.

Heterogeneous Catalysis with Silica Sulfuric Acid

Green Chemistry Approach

Silica sulfuric acid (SSA) offers a reusable and eco-friendly alternative. The catalyst is prepared by adsorbing sulfuric acid onto silica gel, creating a solid acid with high surface area (500–600 m²/g). In a typical procedure, 1-(2-hydroxyaryl)-3-arylpropane-1,3-dione is ground with SSA (1:1.2 molar ratio) at room temperature for 30–45 minutes, followed by extraction with ethyl acetate.

Reusability and Efficiency

SSA can be reused five times with minimal activity loss, achieving consistent yields of 65–70%. For example, a reaction with 3 mmol of precursor and 3.6 mmol of SSA yielded 67% product after three cycles. This method reduces waste and avoids corrosive liquid acid handling, making it scalable for industrial applications.

Boron Trifluoride-Etherate (BF₃·Et₂O) Mediated Cyclization

Enhanced Reaction Kinetics

BF₃·Et₂O acts as a Lewis acid to stabilize transition states during cyclization. A reported method involves reacting 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione with BF₃·Et₂O (2.5 equiv.) in dimethylformamide (DMF) at 50°C for 40 minutes. The reaction mixture is poured into dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography (chloroform/methanol).

Yield and Scalability

This method achieves higher yields (85–89%) compared to sulfuric acid approaches. For instance, 3 mmol of precursor yielded 412 mg (85%) of product with a melting point of 206–208°C. However, the need for anhydrous conditions and chromatographic purification increases operational complexity.

Comparative Analysis of Synthesis Methods

Method Catalyst Temperature (°C) Time (min) Yield (%) Advantages Limitations
Concentrated H₂SO₄ H₂SO₄ 60 180 60–75 Low cost, simple setup Corrosive, moderate yields
Silica H₂SO₄ SSA 25 45 65–70 Reusable, eco-friendly Longer reaction time
BF₃·Et₂O/DMF BF₃·Et₂O 50 40 85–89 High yield, fast kinetics Requires chromatography

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids. These products are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: This compound is studied for its antioxidant and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoflavones and flavones share a chromen-4-one backbone but differ in substituent patterns, which critically influence their biological activities. Below is a detailed comparison of daidzein with key structural analogs:

Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)
  • Structural Difference : Genistein has an additional hydroxyl group at position 5 compared to daidzein (Figure 1).
  • Biological Activities : The 5-hydroxyl group enhances genistein’s antioxidant capacity and tyrosine kinase inhibitory activity, making it potent in anti-cancer and anti-inflammatory applications . Unlike daidzein, genistein directly inhibits NF-κB signaling, contributing to its stronger anti-proliferative effects in cancer models .
  • Metabolic Interactions : Both daidzein and genistein are negatively correlated with Desulfovibrio bacteria in the gut, suggesting shared pathways in modulating fecal metabolites linked to inflammation .
Formononetin (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one)
  • Structural Difference: The 4'-hydroxyl group in daidzein is replaced by a methoxy group in formononetin .
  • Biological Activities: Methoxy substitution reduces polarity, improving membrane permeability. Formononetin exhibits estrogenic activity via binding to ER-β receptors but lacks daidzein’s neuroprotective effects .
  • Synthetic Utility: Formononetin is a precursor for synthesizing daidzein derivatives, such as 4'-methoxy daidzein, via demethylation reactions .
Biochanin A (5,7-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one)
  • Structural Difference: Combines genistein’s 5-hydroxyl group with formononetin’s 4'-methoxy group .
  • Biological Activities : Biochanin A shows dual anti-inflammatory and antimicrobial properties, attributed to its ability to chelate metal ions and disrupt microbial membranes . Its methoxy group may reduce hepatic metabolism compared to genistein, extending its half-life in vivo.
6-Methoxy Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one)
  • Structural Difference : A methoxy group at position 6 distinguishes this analog from daidzein .
  • Biological Activities : This derivative exhibits anti-angiogenic activity with an EC50 of 47.37 μM in human umbilical vein endothelial cells (HUVECs), comparable to the reference compound 2-methoxyestradiol . The methoxy group at position 6 likely sterically hinders interactions with cytochrome P450 enzymes, altering its metabolic profile.

Data Tables: Structural and Pharmacological Comparison

Table 1. Structural Comparison of Daidzein and Analogous Compounds

Compound Name R5 R6 R7 R4' Key Features
Daidzein H H OH OH Base structure; antioxidant, neuroprotective
Genistein OH H OH OH Enhanced antioxidant/anti-cancer activity
Formononetin H H OH OCH3 Improved lipophilicity; estrogenic
Biochanin A OH H OH OCH3 Anti-inflammatory, antimicrobial
6-Methoxy Daidzein H OCH3 OH OH Anti-angiogenic (EC50 = 47.37 μM)

Table 2. Pharmacokinetic and Bioactivity Data

Compound Name Water Solubility (mg/mL) Bioavailability Score Notable Activity (EC50/IC50) Reference
Daidzein 0.12 0.55 Antioxidant (IC50 not reported)
Genistein 0.09 0.56 Tyrosine kinase inhibition (IC50 ~10 μM)
6-Methoxy Daidzein 0.08* 0.54* Anti-angiogenic (EC50 = 47.37 μM)

*Estimated values based on structural similarity.

Q & A

Q. What are the limitations of using sulfuric acid as a catalyst in large-scale chromenone synthesis?

  • Methodology :
  • Evaluate corrosion risks and waste management by testing reactor materials (e.g., glass-lined vs. Hastelloy) under industrial conditions. Optimize catalyst recycling via distillation or neutralization with Ca(OH)₂ to form gypsum (CaSO₄) .

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